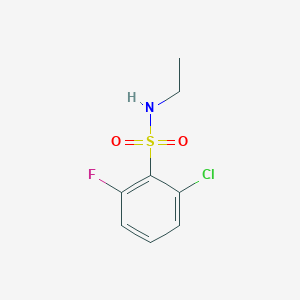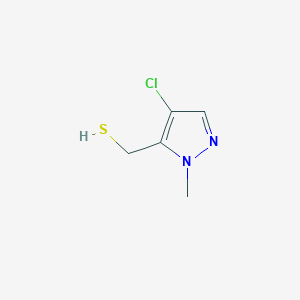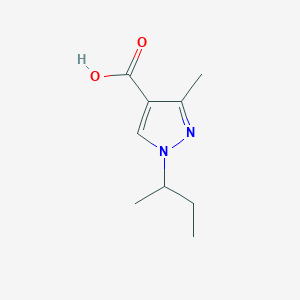
Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacetate with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in industrial settings to minimize hazards and waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(1H-pyrazol-4-yl)acetate
- Methyl 2-amino-2-(3-methyl-1H-pyrazol-4-yl)acetate
- Methyl 2-amino-2-(1-methyl-3H-pyrazol-4-yl)acetate
Uniqueness
Methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)7(11)12-2/h3-4,6H,8H2,1-2H3 |
Clave InChI |
CTFATFOUKXTWHU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



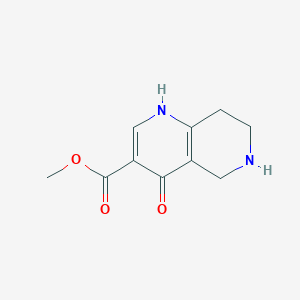
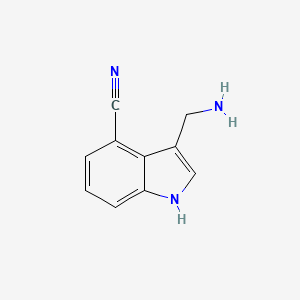
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)

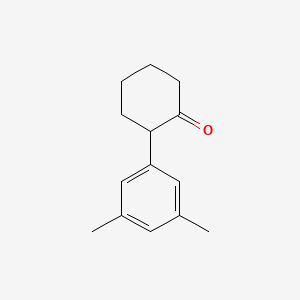
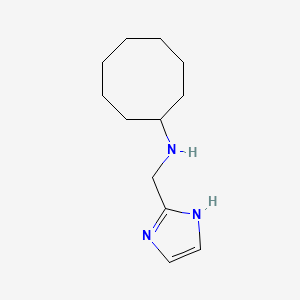


![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)

